1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-8-4-3-7-14(16)23-19(27)25-20(9-5-2-6-10-20)18-24-17(26-29-18)15-13-21-11-12-22-15/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHIBWFCANSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps. One common approach starts with the preparation of 2-methoxyphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The cyclohexyl group and the pyrazinyl-oxadiazolyl moiety are introduced through subsequent reactions involving cyclohexylamine and pyrazin-2-yl-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro groups in the pyrazinyl moiety can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the nitro groups can yield amines .
Scientific Research Applications
1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the pyrazinyl group can interact with DNA or proteins, affecting their activity and leading to biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound to its closest analogs, focusing on structural variations, molecular properties, safety, and availability.
Structural and Substituent Variations
Key modifications in analogs include:
- Phenyl group substituents : Methoxy (target compound), chloro, ethyl, or trifluoromethyl.
- Oxadiazole substituents : Pyrazine (target compound) vs. pyridine derivatives (pyridin-3-yl, pyridin-4-yl).
Table 1: Structural and Property Comparison
*Molecular weight estimated based on ’s analog (C17H23N5O3, MW 345.4).
Substituent Effects on Properties
- Electron-Donating vs.
- Heterocyclic Moieties :
Availability and Cost
Biological Activity
1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound notable for its unique structural features, which include a methoxyphenyl group, a pyrazinyl moiety, and an oxadiazolyl segment. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Molecular Formula
The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound likely acts through the following mechanisms:
Enzyme Inhibition: The pyrazinyl group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
Receptor Modulation: The unique structure allows for binding to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. In particular:
- Study Findings: A study demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains. The presence of the pyrazinyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Antitumor Activity
The compound shows promise in cancer research:
- Mechanism: It may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. The oxadiazole moiety is known for its cytotoxic effects against various tumor cell lines .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects:
- In Vivo Studies: Animal models have shown a reduction in inflammatory markers when treated with this compound, indicating its potential use in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial efficacy of the compound against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Cancer Cell Line Testing
In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations, suggesting a potential role as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea with high purity?
- Methodology :
- Step 1 : Construct the 1,2,4-oxadiazol-5-yl-pyrazine core via cyclization of amidoxime intermediates. For example, react 3-(pyrazin-2-yl)amidoxime with cyclohexanecarboxylic acid derivatives under reflux in 1,1,1-trimethoxyethane with TsOH catalysis (80°C, 6h) .
- Step 2 : Functionalize the cyclohexyl group by coupling with 2-methoxyphenyl isocyanate using carbodiimide (e.g., CDI) as a coupling agent in anhydrous THF at 0°C–RT, followed by purification via silica gel chromatography (EtOAc/PE gradient) .
- Critical Data :
- Typical yields: 35–56% for oxadiazole formation ; 70–85% for urea coupling .
- Purity validation: Use HPLC (NH4HCO3/MeCN-H2O) and ¹H-NMR (CDCl3/DMSO-d6) to confirm structural integrity .
Q. How can the structure of the target compound be rigorously characterized?
- Methodology :
- ¹H-NMR : Compare chemical shifts with analogous oxadiazole-urea derivatives (e.g., δ = 8.6–8.9 ppm for pyrazine protons; δ = 3.2–3.4 ppm for methoxy groups) .
- LC-MS : Confirm molecular weight (exact mass ~480–500 Da) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazine vs. pyridine substitution) influence the compound’s bioactivity?
- Experimental Design :
- Analog Synthesis : Replace pyrazine with pyridine or triazine cores via analogous cyclization/coupling steps .
- Bioactivity Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or radiometric assays. Compare IC50 values.
- Data Contradiction Analysis :
- If pyrazine analogs show lower activity than pyridine derivatives, investigate electronic effects (e.g., pyrazine’s electron-deficient nature reducing binding affinity) via DFT calculations .
Q. What strategies mitigate poor solubility of the compound in aqueous buffers for in vivo studies?
- Methodology :
- Salt Formation : Synthesize hydrochloride or fumarate salts (e.g., via reaction with HCl in EtOH) to enhance hydrophilicity .
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. Validate stability via dynamic light scattering (DLS) and in vitro release assays.
- Critical Data :
- Solubility improvement: Fumarate salts increase aqueous solubility by ~10-fold compared to free bases .
Q. How can metabolic stability be optimized to prolong half-life?
- Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.
- Structure Refinement : Block labile sites (e.g., methylate urea NH groups or fluorinate the cyclohexyl ring) .
- Data Analysis :
- If CYP3A4-mediated oxidation is dominant, introduce steric hindrance (e.g., tert-butyl groups) near metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
